Cas no 1397008-08-0 (N-(Cyclopropylcarbonyl)alanine)

N-(Cyclopropylcarbonyl)alanine is a synthetic alanine derivative featuring a cyclopropylcarbonyl moiety, which enhances its utility in peptide synthesis and medicinal chemistry. The cyclopropyl group introduces conformational rigidity, potentially improving binding affinity and metabolic stability in bioactive compounds. This compound serves as a versatile intermediate for the development of peptidomimetics and enzyme inhibitors. Its well-defined structure allows for precise modifications in drug design, particularly in targeting proteases or receptors. The presence of both carbonyl and carboxyl functional groups enables selective derivatization, facilitating the creation of structurally diverse analogs. Suitable for research applications, it offers a balance of reactivity and stability under standard synthetic conditions.
N-(Cyclopropylcarbonyl)alanine structure
1397008-08-0 structure
Product name:N-(Cyclopropylcarbonyl)alanine
CAS No:1397008-08-0
MF:C7H11NO3
MW:157.167142152786
MDL:MFCD09049279
CID:3047310
PubChem ID:10307881

N-(Cyclopropylcarbonyl)alanine Chemical and Physical Properties

Names and Identifiers

    • N-(Cyclopropylcarbonyl)alanine
    • 2-(CYCLOPROPANECARBOXAMIDO)PROPANOIC ACID
    • (Cyclopropanecarbonyl)alanine
    • CS-0276984
    • AKOS016051040
    • 2-(Cyclopropanecarboxamido)propanoicacid
    • 1397008-08-0
    • 2-[(cyclopropylcarbonyl)amino]propanoic acid
    • AKOS000132905
    • Z239130522
    • EN300-31098
    • G42812
    • 2-(cyclopropylformamido)propanoic acid
    • 2-(cyclopropanecarbonylamino)propanoic Acid
    • SCHEMBL844944
    • MDL: MFCD09049279
    • Inchi: 1S/C7H11NO3/c1-4(7(10)11)8-6(9)5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
    • InChI Key: UGLFYEZZYIHEJU-BYPYZUCNSA-N
    • SMILES: C(O)(=O)[C@H](C)NC(C1CC1)=O

Computed Properties

  • Exact Mass: 157.07389321g/mol
  • Monoisotopic Mass: 157.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 66.4Ų

N-(Cyclopropylcarbonyl)alanine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-31098-0.1g
2-(cyclopropylformamido)propanoic acid
1397008-08-0 95.0%
0.1g
$129.0 2025-03-19
Enamine
EN300-31098-1g
2-(cyclopropylformamido)propanoic acid
1397008-08-0 95%
1g
$457.0 2023-09-05
Enamine
EN300-31098-1.0g
2-(cyclopropylformamido)propanoic acid
1397008-08-0 95.0%
1.0g
$457.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
049310-500mg
N-(Cyclopropylcarbonyl)alanine
1397008-08-0
500mg
3851CNY 2021-05-07
Enamine
EN300-31098-2.5g
2-(cyclopropylformamido)propanoic acid
1397008-08-0 95.0%
2.5g
$894.0 2025-03-19
1PlusChem
1P019LW9-10g
2-(cyclopropylformamido)propanoic acid
1397008-08-0 95%
10g
$2487.00 2023-12-22
Aaron
AR019M4L-2.5g
2-(cyclopropylformamido)propanoic acid
1397008-08-0 95%
2.5g
$1255.00 2023-12-16
1PlusChem
1P019LW9-100mg
2-(cyclopropylformamido)propanoic acid
1397008-08-0 95%
100mg
$215.00 2024-06-21
Aaron
AR019M4L-100mg
2-(cyclopropylformamido)propanoic acid
1397008-08-0 95%
100mg
$203.00 2025-02-14
A2B Chem LLC
AV27097-250mg
2-(Cyclopropanecarboxamido)propanoic acid
1397008-08-0 95%
250mg
$228.00 2024-04-20

Additional information on N-(Cyclopropylcarbonyl)alanine

N-(Cyclopropylcarbonyl)alanine: A Comprehensive Overview

N-(Cyclopropylcarbonyl)alanine, also known by its CAS number 1397008-08-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of alanine, one of the 20 standard amino acids, with a cyclopropylcarbonyl group attached to the nitrogen atom. The structure of N-(Cyclopropylcarbonyl)alanine has been extensively studied for its unique properties and potential applications in drug discovery and chemical synthesis.

The synthesis of N-(Cyclopropylcarbonyl)alanine involves a multi-step process that typically begins with the preparation of cyclopropane derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the cost and environmental impact of production. Researchers have also explored the use of microwave-assisted reactions to accelerate the formation of this compound, which has shown promising results in terms of yield and purity.

One of the most intriguing aspects of N-(Cyclopropylcarbonyl)alanine is its role in biochemistry. Studies have demonstrated that this compound exhibits significant biological activity, particularly in modulating enzyme function. For instance, it has been shown to inhibit certain proteases, making it a potential candidate for anti-inflammatory and anti-cancer therapies. Recent research has delved into its mechanism of action, revealing that it interacts with specific amino acid residues in the active site of these enzymes, thereby blocking their catalytic activity.

The pharmacokinetic properties of N-(Cyclopropylcarbonyl)alanine have also been a focal point of recent investigations. Preclinical studies indicate that this compound has favorable absorption and distribution characteristics, which are essential for its potential use as an oral medication. Additionally, its metabolic stability has been assessed, with findings suggesting that it undergoes minimal first-pass metabolism, enhancing its bioavailability.

Another area of interest is the application of N-(Cyclopropylcarbonyl)alanine in peptide synthesis. Due to its unique structure, this compound serves as an excellent building block for constructing complex peptide sequences with tailored functionalities. Researchers have successfully incorporated it into peptide libraries, enabling the discovery of novel bioactive molecules with potential therapeutic applications.

Recent breakthroughs in computational chemistry have further enhanced our understanding of N-(Cyclopropylcarbonyl)alanine's properties. Advanced molecular modeling techniques have provided insights into its conformational flexibility and interactions with biological targets. These computational studies have complemented experimental findings, paving the way for rational drug design strategies based on this compound.

In conclusion, N-(Cyclopropylcarbonyl)alanine (CAS No: 1397008-08-0) is a versatile compound with a wide range of applications in chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and biological studies, positions it as a valuable tool in drug discovery and chemical innovation. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents and advanced chemical systems.

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